molecular formula C11H11BrO3 B188560 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER CAS No. 160010-21-9

4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER

Cat. No.: B188560
CAS No.: 160010-21-9
M. Wt: 271.11 g/mol
InChI Key: STEBOHAKKNSTLL-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-3-oxo-butyric acid methyl ester is a brominated aromatic β-keto ester with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol. Structurally, it features a para-bromo-substituted phenyl group attached to the γ-carbon of a 3-oxo-butyric acid backbone, esterified with a methyl group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in enolate formation and cross-coupling reactions .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEBOHAKKNSTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290802
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160010-21-9
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160010-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER can be synthesized through several methods. One common approach involves the esterification of 4-(4-bromophenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is crucial in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance biological activity and reduce toxicity.

Case Study:
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies on cyclooxygenase (COX) inhibition have shown that the bromine substituent enhances binding affinity, potentially leading to more effective treatments for conditions like arthritis .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, 4-(4-bromo-phenyl)-3-oxo-butyric acid methyl ester serves as a versatile building block. It enables chemists to construct more complex structures efficiently, facilitating advancements in synthetic methodologies.

Synthesis Methodologies:
The compound can undergo various reactions including:

  • Esterification: Typically performed using Fischer esterification with methanol.
  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles under specific conditions .

Material Science

Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations to improve thermal stability and mechanical strength. This application is particularly valuable in developing advanced materials for industrial use.

Data Table: Polymer Properties Enhancement

PropertyBefore IncorporationAfter Incorporation
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound to explore its effects on enzyme activity and receptor binding. Its potential as an inhibitor for various enzymes makes it a subject of interest in drug discovery.

Case Study:
Molecular docking studies have indicated that this compound effectively binds to the active sites of COX enzymes, suggesting mechanisms for its anti-inflammatory effects .

Agricultural Chemistry

Development of Agrochemicals:
This compound has applications in creating agrochemicals such as herbicides and fungicides. Its effectiveness in enhancing crop yields and pest resistance is an area of ongoing research.

Research Findings:
Field trials have shown that formulations containing this compound significantly improve resistance against common agricultural pests, leading to increased productivity .

Summary of Applications

Application AreaKey Uses
Pharmaceutical DevelopmentAnti-inflammatory drug synthesis
Organic SynthesisBuilding block for complex molecules
Material ScienceEnhancing polymer properties
Biochemical ResearchEnzyme inhibition studies
Agricultural ChemistryDevelopment of herbicides/fungicides

Mechanism of Action

The mechanism of action of 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the keto ester functionality may participate in various biochemical reactions.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(4-Bromo-phenyl)-3-oxo-butyric Acid Methyl Ester and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Ester Group CAS Number References
This compound C₁₁H₁₁BrO₃ 271.11 Br (para) Methyl Not provided
3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester C₁₁H₁₁BrO₃ 271.11 Br (para) Ethyl 26510-95-2
4-(4-Trifluoromethyl-phenyl)-3-oxo-butyric acid methyl ester C₁₂H₁₁F₃O₃ 260.21 CF₃ (para) Methyl 1048916-84-2
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 Cl (meta) Ethyl 221122-22-1
Methyl 4-fluorobenzoylacetate C₁₀H₉FO₃ 196.17 F (para) Methyl Not provided
4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester C₁₁H₉NO₆ 251.19 NO₂ (meta) Methyl 151646-59-2

Substituent Effects

  • Electron-Withdrawing Groups (Br, Cl, CF₃, NO₂): Bromo (Br): Enhances acidity of α-hydrogens adjacent to the ketone, facilitating enolate formation. The para-Br substituent also increases lipophilicity compared to smaller halogens . Trifluoromethyl (CF₃): Stronger electron-withdrawing effect than Br, reducing nucleophilicity but improving stability in acidic conditions . Chloro (Cl): Moderate electron withdrawal; meta-substitution may sterically hinder reactions compared to para-substituted analogs . The meta-NO₂ group in ’s compound also introduces a hydroxy group, enabling hydrogen bonding .
  • Fluoro (F) : Despite being electron-withdrawing, its small size and high electronegativity result in weaker inductive effects compared to Br or Cl. Methyl 4-fluorobenzoylacetate (propionic acid derivative) is more volatile due to lower molecular weight .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) are less lipophilic and more prone to hydrolysis than ethyl esters. Ethyl esters (e.g., 3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester) offer better solubility in non-polar solvents, making them preferable in certain catalytic reactions .

Physicochemical and Functional Differences

  • Molecular Weight and Solubility: Higher molecular weight analogs (e.g., CF₃-substituted compound, 260.21 g/mol) exhibit lower volatility. Polar substituents like NO₂ () increase solubility in polar solvents .
  • Reactivity: The trifluoromethyl group in ’s compound may reduce reactivity in nucleophilic substitutions due to steric and electronic effects. The hydroxy and enol groups in ’s compound enable tautomerization, broadening its utility in chelation or coordination chemistry .

Biological Activity

4-(4-Bromo-phenyl)-3-oxo-butyric acid methyl ester (commonly referred to as the bromo compound) is a derivative of butyric acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The bromo compound features a bromo-substituted phenyl group attached to a keto butyric acid moiety. This structural configuration is significant for its biological interactions, as the bromine atom can influence the compound's reactivity and binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. The ester group can undergo hydrolysis, converting it into the active acid form, which may then participate in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : Its structural features allow it to bind selectively to various receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Several studies have highlighted its potential as an anti-cancer agent. For instance, derivatives of butyric acid have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound against breast cancer cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations (Table 1).

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
MDA-MB-231 (Breast)8.0Cell cycle arrest

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its anti-inflammatory properties in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

TreatmentTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control250300
Bromo Compound (10 µM)150180

Comparative Analysis with Similar Compounds

The bromo compound's activity can be compared with other derivatives of butyric acid:

CompoundAntitumor ActivityAnti-inflammatory Activity
This compoundHighModerate
4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl esterModerateLow
4-(Phenyl)-3-oxo-butyric acid methyl esterLowHigh

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromo-phenyl)-3-oxo-butyric acid methyl ester?

  • Methodological Answer : The methyl ester can be synthesized via esterification of 3-(4-bromobenzoyl)propionic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). This mirrors the ethyl ester synthesis in (99% yield with ethanol), substituting methanol for ethanol . Alternatively, diazoacetate-mediated coupling (as in , % yield) could be adapted by replacing ethyl diazoacetate with methyl diazoacetate. For bromophenyl group introduction, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling (using bromobenzene derivatives) may be employed, as seen in analogous brominated esters ( ) .

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, as described in for related oxo-esters .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., ethyl 4-(3-chlorophenyl)-3-oxobutanoate in ). The keto group (δ ~2.8–3.2 ppm for β-keto protons) and aromatic protons (δ ~7.3–7.6 ppm) are diagnostic .
  • IR : Confirm the ester carbonyl (1740–1720 cm⁻¹) and ketone (1710–1680 cm⁻¹) stretches .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers (e.g., amber glass vials) to prevent hydrolysis of the ester or ketone groups. This aligns with storage recommendations for the ethyl ester analog in .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing bromine atom enhances the electrophilicity of the β-keto ester, facilitating nucleophilic attack at the carbonyl carbon. For example, in Knoevenagel condensations (e.g., with malononitrile), the reaction rate can be compared to non-brominated analogs (e.g., ’s fluorinated derivatives). Kinetic studies via NMR or UV-Vis monitoring are recommended .

Q. What computational methods predict acid dissociation constants (pKa) for β-keto esters?

  • Methodological Answer : Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to calculate pKa. Compare results with experimental values from potentiometric titrations. reports a predicted pKa of 10.31±0.46 for the ethyl ester analog, but experimental validation is critical due to discrepancies in predicted vs. observed values .

Q. How can this compound serve as a precursor for heterocyclic synthesis?

  • Methodological Answer : The β-keto ester is a versatile building block for pyrazoles, pyridines, or coumarins. For example:
  • Pyrazole Synthesis : React with hydrazines under microwave irradiation (80–100°C, 30 min), as demonstrated in for brominated phenyl derivatives .
  • Coumarin Formation : Condense with resorcinol via Pechmann condensation (H₂SO₄ catalyst, 60°C), monitoring progress via TLC .

Data Contradictions and Resolutions

Q. Discrepancies in predicted vs. experimental physicochemical properties: How to address them?

  • Methodological Answer : lists predicted density (1.390 g/cm³) and boiling point (345.1°C) for the ethyl ester. Experimental validation via gas pycnometry (density) and differential scanning calorimetry (boiling point) is essential. For the methyl ester, adjust predictions using group contribution methods (e.g., Joback-Reid) .

Applications in Organic Synthesis

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : The β-keto ester can act as a chiral ligand precursor. For example, reduce the ketone to a secondary alcohol (NaBH₄/MeOH), then perform kinetic resolution with lipases (e.g., Candida antarctica Lipase B) to isolate enantiomers, as seen in ’s chiral pyrrolidine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 2
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4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER

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